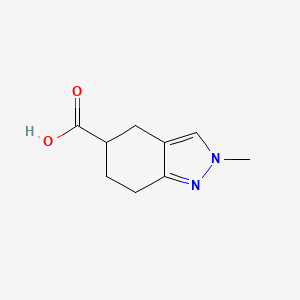
2-methyl-4,5,6,7-tetrahydro-2H-indazole-5-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-methyl-4,5,6,7-tetrahydro-2H-indazole-5-carboxylic acid is a heterocyclic compound belonging to the indazole family. Indazoles are known for their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-4,5,6,7-tetrahydro-2H-indazole-5-carboxylic acid typically involves the condensation of phenylhydrazine with 2-(hydroxymethylene)cyclohexanone-4-carboxylate . The reaction is carried out under reflux conditions using acetic acid as a catalyst. The resulting product is then purified through recrystallization.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and employing continuous flow reactors to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-methyl-4,5,6,7-tetrahydro-2H-indazole-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are employed in substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-methyl-4,5,6,7-tetrahydro-2H-indazole-5-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an anti-inflammatory and antimicrobial agent.
Medicine: Investigated for its anticancer properties and potential use in drug development.
Industry: Utilized in the synthesis of various pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-methyl-4,5,6,7-tetrahydro-2H-indazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes involved in inflammatory processes, thereby reducing inflammation . The compound’s antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes . In cancer research, it is believed to induce apoptosis in cancer cells by targeting specific signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 4,5,6,7-tetrahydro-2H-indazole-5-carboxylic acid
- 3-phenyl-2-[4-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydro-2H-indazole
- 2-benzyl-3-phenylamino-4,5-dihydro-2H-benz[g]indazole
Uniqueness
2-methyl-4,5,6,7-tetrahydro-2H-indazole-5-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Biological Activity
2-Methyl-4,5,6,7-tetrahydro-2H-indazole-5-carboxylic acid is a compound of interest due to its diverse biological activities. This article summarizes its synthesis, biological properties, and relevant case studies to provide a comprehensive overview of its potential applications in pharmacology.
- Chemical Formula : C9H12N2O2
- Molecular Weight : 180.21 g/mol
- CAS Number : 52834-60-3
- IUPAC Name : 2-methyl-4,5,6,7-tetrahydroindazole-5-carboxylic acid
- Physical Appearance : White to off-white powder
Synthesis
The compound can be synthesized through various methods, including the condensation of phenylhydrazine with appropriate cyclohexanone derivatives. The synthesis process involves careful manipulation of reaction conditions to yield the desired product with high purity.
Anti-inflammatory Activity
Research indicates that derivatives of tetrahydroindazole compounds exhibit significant anti-inflammatory properties. A study demonstrated that 1-aryl derivatives showed higher activity compared to their 2-aryl counterparts in the carrageenan-induced edema test. The most active compound in this series had an ED50 value of 3.5 mg/kg, indicating potent anti-inflammatory effects .
Cytotoxic Activity
The cytotoxicity of this compound has been evaluated against various cancer cell lines. In one study, hybrid compounds based on this scaffold showed promising results:
- IC50 Values :
Study 1: Anti-inflammatory Effects
In a controlled experiment involving carrageenan-induced inflammation in rodents, it was observed that the administration of 2-methyl-4,5,6,7-tetrahydro-2H-indazole derivatives led to a marked reduction in paw edema compared to control groups. The study highlighted the mechanism involving inhibition of pro-inflammatory cytokines.
| Compound | ED50 (mg/kg) | Activity |
|---|---|---|
| 1-phenyl derivative | 3.5 | High |
| 2-methyl derivative | Not specified | Moderate |
Study 2: Cytotoxicity Against Cancer Cells
A comparative analysis was conducted on the cytotoxic effects of various indazole derivatives against HeLa and K562 cells. The following table summarizes the findings:
| Compound | Cell Line | IC50 (µM) | Relative Activity |
|---|---|---|---|
| Compound 5 | HeLa | 0.16 | Highly Active |
| Compound 6 | HeLa | >0.16 | Less Active |
| Cisplatin | HeLa | Reference | Standard |
The biological activities of this compound are believed to stem from its ability to interact with specific cellular pathways:
Properties
Molecular Formula |
C9H12N2O2 |
|---|---|
Molecular Weight |
180.20 g/mol |
IUPAC Name |
2-methyl-4,5,6,7-tetrahydroindazole-5-carboxylic acid |
InChI |
InChI=1S/C9H12N2O2/c1-11-5-7-4-6(9(12)13)2-3-8(7)10-11/h5-6H,2-4H2,1H3,(H,12,13) |
InChI Key |
DOCNLRCKXGWTOI-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C2CC(CCC2=N1)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















